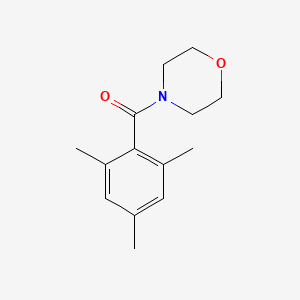![molecular formula C16H11ClN2O2 B5347726 (4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5347726.png)
(4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone is a chemical compound that belongs to the class of pyrazolone derivatives. It has shown potential as a pharmacological agent due to its anti-inflammatory, analgesic, antipyretic, and antitumor properties.
Mecanismo De Acción
The mechanism of action of (4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone is not fully understood. However, studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. It can also inhibit the production of pro-inflammatory cytokines and reduce the levels of reactive oxygen species in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation, pain, and fever in animal models. It has also shown antitumor activity in vitro and in vivo. In addition, it has been shown to have antioxidant properties and can reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone in lab experiments is its potential as a pharmacological agent. It has shown anti-inflammatory, analgesic, antipyretic, and antitumor activities, which make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties.
Direcciones Futuras
For research on (4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone include elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential as a drug candidate for the treatment of inflammatory diseases, pain, fever, and cancer. In addition, future research could focus on its potential as an antioxidant and its effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of (4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone involves the reaction of 4-chlorobenzoyl chloride with 3-(2-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction yields this compound as a white solid.
Aplicaciones Científicas De Investigación
(4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone has been extensively studied for its pharmacological properties. It has shown anti-inflammatory, analgesic, antipyretic, and antitumor activities. Studies have also shown that it can inhibit the production of pro-inflammatory cytokines and reduce the levels of reactive oxygen species in cells.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[5-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-7-5-10(6-8-11)16(21)13-9-18-19-15(13)12-3-1-2-4-14(12)20/h1-9,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRJFJCUWFVBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5347647.png)
![N-cyclohexyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5347657.png)

![N-[1-(1-azepanylcarbonyl)-2-(2-chlorophenyl)vinyl]benzamide](/img/structure/B5347675.png)
![N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-bromobenzamide](/img/structure/B5347678.png)
![N-(2,6-dimethyl-4-pyrimidinyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5347684.png)
![N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5347696.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide](/img/structure/B5347705.png)
![N-(2-ethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5347719.png)
![3-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile](/img/structure/B5347721.png)

![4-{[(2-methylbenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5347733.png)
![6-methyl-2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5347745.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5347755.png)